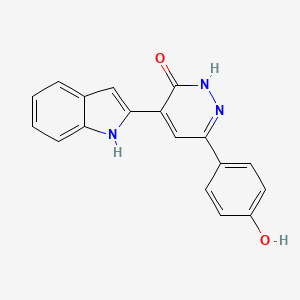
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with hydroxyphenyl and indolyl groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with indole-2-carboxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
化学反应分析
Types of Reactions
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The indolyl group can participate in electrophilic substitution reactions, introducing different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
科学研究应用
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Examined for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydroxy group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-5-(1H-indol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H13N3O2/c22-13-7-5-11(6-8-13)16-10-14(18(23)21-20-16)17-9-12-3-1-2-4-15(12)19-17/h1-10,19,22H,(H,21,23) |
InChI 键 |
BZHUFCQBAKYKEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=NNC3=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


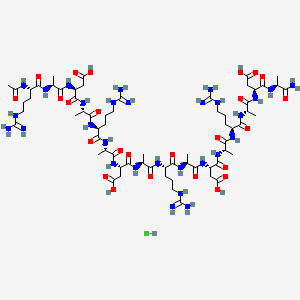
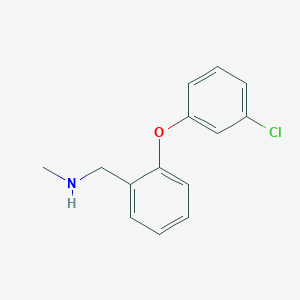

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)

![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

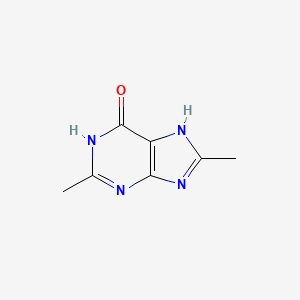


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

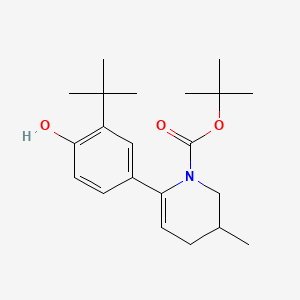
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
